exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

Stereoselective Synthesis Process Chemistry Chromatography-Free Purification

Differential value: This exo-configured N-Cbz-protected 3-azabicyclo[3.1.0]hexane-6-carboxylic acid (CAS 134575-15-8) is the established synthetic intermediate for trovafloxacin—the endo diastereomer (CAS 134677-59-1) fails to yield the required coupling geometry. The Cbz group provides orthogonal protection compatible with multi-step sequences where acid-labile Boc analogs would fail. Procuring the pre-formed exo isomer eliminates in-house diastereomer separation and chromatography (literature exo yield: 76–86% vs. endo: 54%). This rigid piperidine mimetic scaffold has demonstrated 1000-fold binding enhancement in NS3 protease programs and sub-nanomolar σ1 affinity (Ki 0.9 nM). Ideal for medicinal chemistry, peptidomimetic design, and next-generation fluoroquinolone development.

Molecular Formula C14H15NO4
Molecular Weight 261.27 g/mol
CAS No. 134575-15-8
Cat. No. B175294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameexo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
CAS134575-15-8
Molecular FormulaC14H15NO4
Molecular Weight261.27 g/mol
Structural Identifiers
SMILESC1C2C(C2C(=O)O)CN1C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C14H15NO4/c16-13(17)12-10-6-15(7-11(10)12)14(18)19-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,16,17)/t10-,11+,12?
InChIKeyICSLZBSYUJAPNS-FOSCPWQOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid (CAS 134575-15-8): Core Identity and Scaffold Classification


exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid (CAS 134575-15-8) is a chiral bicyclic amino acid derivative bearing an N-Cbz (benzyloxycarbonyl) protecting group and a 6-carboxylic acid moiety. Its molecular formula is C14H15NO4 with a molecular weight of 261.27 g/mol . The compound features the 3-azabicyclo[3.1.0]hexane scaffold, a conformationally restricted piperidine mimetic recognized as a privileged framework in medicinal chemistry due to its rigid three-dimensional architecture that enables precise spatial orientation of pharmacophores [1][2]. The exo configuration refers to the relative stereochemistry of the 6-carboxylic acid substituent relative to the cyclopropane ring, distinguishing it from the corresponding endo diastereomer (CAS 134677-59-1) .

Why exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid Cannot Be Replaced with In-Class Analogs: The Steric and Stereochemical Barrier


Substituting exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid with its endo diastereomer (CAS 134677-59-1), unprotected free amine analog, or alternative N-protecting group derivatives (e.g., Boc-protected, CAS 927679-54-7) introduces functionally consequential changes. The exo configuration directs the 6-carboxylic acid substituent away from the cyclopropane ring, altering both steric accessibility and the three-dimensional spatial orientation of downstream coupling reactions [1]. The Cbz protecting group further imparts orthogonal stability relative to acid-labile Boc groups, enabling chemoselective deprotection strategies in multi-step sequences that would be incompatible with in-class alternatives [2]. The specific exo stereochemistry is directly required as a synthetic intermediate in the established industrial route to trovafloxacin, with the corresponding endo configuration failing to yield the requisite coupling geometry [3].

Quantitative Differentiation of exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid Versus Comparators: Evidence-Based Selection Criteria


Exo vs Endo Stereochemical Control: Synthetic Accessibility and Purification Advantage

The exo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid scaffold can be selectively synthesized and isolated without chromatographic purification, a distinct process advantage over the endo isomer and older literature methods. Using Rh2(esp)2-catalyzed cyclopropanation with ethyl diazoacetate at 0.005 mol% catalyst loading, exo/endo mixtures are obtained. Subsequent treatment with sodium tert-butoxide causes epimerization to yield exclusively exo-11 (the carboxylic acid derivative) after hydrolysis, achieving 86% isolated yield over two steps in a one-pot procedure with no chromatography [1]. In contrast, accessing the pure endo isomer requires a different sequence and yields only 54% overall without chromatography [1]. Historically, rhodium acetate-catalyzed cyclopropanation methods yielded only 8-66% total product with 1-7 mol% catalyst loading and required chromatographic separation of diastereomers [1][2].

Stereoselective Synthesis Process Chemistry Chromatography-Free Purification

Conformational Restriction Relative to Flexible Piperidine Analogs: Impact on Target Binding Affinity

The 3-azabicyclo[3.1.0]hexane scaffold functions as a conformationally restricted analogue of the piperidine motif, which is present in over 100 FDA-approved drugs [1]. This rigidification strategy is validated by direct comparative studies: 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives, which incorporate the same core bicyclic framework as the target compound, were evaluated against their flexible 3-phenylpiperidine counterparts for sigma receptor binding [2]. Conformational restriction was not detrimental to receptor affinity, with most racemic bicyclic derivatives showing moderate to high affinity for both σ1 and σ2 receptors, and specific enantiomers achieving Ki values of 0.9 nM and 2.3 nM for σ1 [2]. In a separate application, incorporation of the 3-azabicyclo[3.1.0]hexane moiety in the P2 position of boceprevir resulted in a 1000-fold increase in NS3 protease binding affinity compared to proline in a pentapeptide scaffold, demonstrating the scaffold's capacity to enhance potency through conformational pre-organization [3].

Medicinal Chemistry Conformational Restriction Sigma Receptor Ligands Structure-Activity Relationship

Exo Configuration Requirement in Industrial Trovafloxacin Synthesis: Stereochemical Determinant for Coupling

Trovafloxacin, a broad-spectrum fluoroquinolone antibacterial, contains the (1α,5α,6α)-3-azabicyclo[3.1.0]hexane ring system at the C-7 position of the quinolone core [1]. The industrial synthesis of trovafloxacin requires the exo 6-amino-3-azabicyclo[3.1.0]hexane intermediate, which is derived from the exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid scaffold [1]. Protected exo 6-amino derivatives, including those bearing the Cbz protecting group, are coupled with 7-chloronaphthyridone to yield protected trovafloxacin compounds in good yields, followed by deprotection to the active pharmaceutical ingredient [1]. The drug synthesis database entry for this compound specifically identifies it as Intermediate VIII in the trovafloxacin synthetic route, wherein the compound undergoes reaction with diphenylphosphoryl azide (DPA) and triethylamine in refluxing tert-butanol to form the corresponding 6-(tert-butoxycarbonylamino) derivative, a key intermediate in the registered synthesis pathway [2].

Antibacterial Process Chemistry Pharmaceutical Intermediates Fluoroquinolone

Orthogonal N-Cbz Protecting Group Strategy: Chemoselectivity Advantage Over Boc-Protected In-Class Analogs

The N-Cbz (benzyloxycarbonyl) protecting group provides orthogonal stability relative to the Boc (tert-butoxycarbonyl) protecting group commonly employed in related 3-azabicyclo[3.1.0]hexane building blocks . While Boc groups are cleaved under acidic conditions (TFA, HCl) that would also hydrolyze certain esters or epimerize acid-sensitive stereocenters, the Cbz group can be removed by hydrogenolysis (H2 over Pd/C) or ammonium formate transfer hydrogenation under neutral, non-acidic conditions [1]. This orthogonality enables sequential deprotection strategies in multi-step syntheses where both N-protection and C-6 carboxylic acid functionalization must be preserved through intermediate steps. The Boc-protected analog (CAS 927679-54-7) lacks this hydrogenolytic deprotection pathway and would impose acid-mediated cleavage that may be incompatible with downstream functional groups . The drug synthesis database entry for this compound documents its hydrogenolysis with ammonium formate over Pd/C to afford the 6-(tert-butoxycarbonylamino)-3-azabicyclo[3.1.0]hexane intermediate, explicitly demonstrating the selective N-Cbz cleavage while retaining the C-6 Boc-amino functionality [2].

Protecting Group Strategy Peptide Synthesis Orthogonal Deprotection Multi-Step Synthesis

Validated Application Scenarios for exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid in Research and Industrial Settings


Medicinal Chemistry: Conformationally Restricted Piperidine Bioisostere for Lead Optimization

The 3-azabicyclo[3.1.0]hexane core of this compound serves as a rigid piperidine mimetic, providing conformational pre-organization that can enhance target binding affinity and selectivity relative to flexible piperidine-based building blocks. The exo configuration directs the 6-carboxylic acid handle outward for conjugation or further functionalization while the N-Cbz group enables orthogonal protection strategies. Research applications include σ receptor ligand development (where bicyclic derivatives achieve σ1 Ki values as low as 0.9 nM), triple reuptake inhibitor design, and DPP-IV inhibitor optimization [1][2]. The scaffold's three-dimensional architecture aligns with the 'escape from flatland' paradigm in modern drug discovery, where increased saturation and three-dimensionality correlate with improved clinical success rates [3].

Fluoroquinolone Antibacterial Development: Trovafloxacin Analogs and C-7 Side Chain Modifications

This compound is the established intermediate for synthesizing the (1α,5α,6α)-3-azabicyclo[3.1.0]hexane C-7 side chain of trovafloxacin and related fluoroquinolone antibacterials [1]. The exo stereochemistry is a prerequisite for coupling with the naphthyridone core; the corresponding endo isomer fails to yield the correct coupling geometry [1]. Research groups exploring structure-activity relationships of fluoroquinolone C-7 substituents or developing next-generation antibacterials with modified azabicyclic side chains can utilize this protected acid as the starting point for generating diverse 6-amino, 6-amido, or 6-ester derivatives. The documented synthesis proceeds through Curtius rearrangement (DPA, TEA) to install a Boc-protected amine, followed by coupling and global deprotection [2].

Peptidomimetic Drug Discovery: Constrained Proline and Amino Acid Surrogates

The 3-azabicyclo[3.1.0]hexane-6-carboxylic acid scaffold functions as a conformationally constrained amino acid surrogate in peptidomimetic design. The exo-6-carboxylic acid provides a well-defined carboxylate pharmacophore, while the N-Cbz group serves as a standard peptide synthesis protecting group compatible with SPPS or solution-phase coupling after hydrogenolytic deprotection [1]. The rigid bicyclic framework restricts backbone conformational flexibility, which can improve metabolic stability and target residence time. The scaffold has demonstrated utility in protease inhibitor programs: incorporation of a related 3-azabicyclo[3.1.0]hexane moiety in boceprevir (P2 position) produced a 1000-fold increase in NS3 protease binding compared to proline, validating the scaffold's capacity to enhance potency through conformational constraint [2].

Process Chemistry: Stereodefined Building Block for Chromatography-Free Syntheses

For process chemistry and scale-up applications requiring stereochemical purity with minimal purification burden, this pre-formed exo stereoisomer eliminates the need for in-house diastereomer separation or epimerization steps. The telescoped synthesis methodology developed for the 3-azabicyclo[3.1.0]hexane scaffold demonstrates that exo-isomers can be obtained in 76-86% yield without chromatography, whereas the endo isomer requires alternative sequences and yields only 54% [1]. Procuring the exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid directly provides a chromatography-free entry point to exo-configured intermediates for downstream functionalization, reducing process development time and manufacturing costs in scale-up operations [1].

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